(2-Chloro-1,3-thiazol-5-yl)methanol

Beschreibung

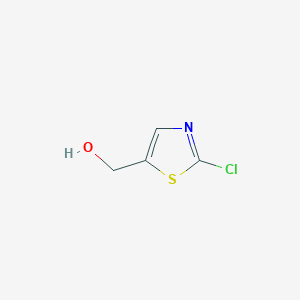

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOOQVDIOJQJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376792 | |

| Record name | (2-Chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145015-15-2 | |

| Record name | (2-Chloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-thiazol-5-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Chloro 1,3 Thiazol 5 Yl Methanol

Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 5-position of the thiazole (B1198619) ring is a primary alcohol, and as such, it undergoes typical reactions including esterification, oxidation, and halogenation. These transformations are fundamental in modifying the structure to produce a wide array of derivatives.

Esterification Reactions

The hydroxyl group of (2-Chloro-1,3-thiazol-5-yl)methanol can be readily converted into an ester. This is a common strategy in medicinal chemistry to modify a molecule's physicochemical properties, such as lipophilicity. The esterification can be achieved through various methods, including reaction with acyl chlorides or carboxylic acids under appropriate activating conditions.

Formation of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

A representative esterification is the reaction with a derivative of phenylacetic acid, such as phenylacetyl chloride, to form (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate. This reaction is typically carried out in the presence of a non-nucleophilic base, like a tertiary amine, which serves to neutralize the hydrogen chloride gas produced as a byproduct.

A plausible synthetic pathway involves dissolving this compound in a suitable inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, followed by the addition of a tertiary amine like triethylamine (B128534). Phenylacetyl chloride is then added, often dropwise at a reduced temperature to control the exothermic reaction. The reaction mixture is subsequently stirred at room temperature until completion.

Table 1: Representative Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

| Step | Procedure | Purpose |

| 1 | Dissolve this compound and triethylamine in dichloromethane. | Prepare reactants in an inert solvent. Triethylamine acts as an HCl scavenger. |

| 2 | Cool the solution in an ice bath. | Control the reaction temperature during the addition of the reactive acyl chloride. |

| 3 | Add phenylacetyl chloride dropwise with stirring. | Initiate the esterification reaction. |

| 4 | Allow the mixture to warm to room temperature and stir for several hours. | Ensure the reaction proceeds to completion. |

| 5 | Work-up: Wash the organic layer with water and brine, then dry over anhydrous sulfate. | Remove water-soluble byproducts and unreacted starting materials. |

| 6 | Purify the crude product via column chromatography. | Isolate the final ester product. |

Use of Activating Agents (e.g., Alkyl Chloroformates, Tertiary Amines)

To facilitate esterification, especially with less reactive carboxylic acids, activating agents are employed.

Tertiary Amines: As mentioned, tertiary amines (e.g., triethylamine, pyridine, or diisopropylethylamine) are crucial when using highly reactive acyl chlorides. They act as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Alkyl Chloroformates: An alternative method involves the use of an alkyl chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine. In this procedure, the carboxylic acid first reacts with the alkyl chloroformate to form a mixed carboxylic-carbonic anhydride (B1165640). This mixed anhydride is a highly reactive intermediate that is then susceptible to nucleophilic attack by the alcohol, this compound, to yield the desired ester. This method is particularly useful for coupling carboxylic acids and alcohols under mild conditions. researchgate.netnih.gov

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde, 2-chloro-1,3-thiazole-5-carbaldehyde. A variety of standard oxidizing agents can be used for this transformation. youtube.com Mild conditions are often preferred to prevent over-oxidation to the carboxylic acid.

Common reagents for this conversion include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

Dess-Martin Periodinane (DMP): A mild and selective reagent for oxidizing primary alcohols to aldehydes.

TEMPO-catalyzed oxidation: Uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite.

The resulting aldehyde is a valuable intermediate for further synthetic modifications, such as reductive amination or the formation of other carbon-carbon bonds. Studies on related thiazol-yl-methanols have shown that oxidation to the corresponding carbonyl compound is a feasible and important reaction. nih.gov

Halogenation of the Hydroxymethyl Group (e.g., with Thionyl Chloride)

The hydroxyl group can be substituted with a halogen atom, most commonly chlorine, to yield 2-chloro-5-(chloromethyl)thiazole. This transformation is a key step in the synthesis of various agrochemicals and pharmaceuticals. chemicalbook.comresearchgate.net A standard and effective reagent for this conversion is thionyl chloride (SOCl₂). nih.gov

The reaction typically involves treating this compound with thionyl chloride, sometimes in the presence of a catalytic amount of a tertiary amine like pyridine. The mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to produce the alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. The reaction of thionyl chloride with alcohols is a well-established method for producing alkyl chlorides. researchgate.net

Reactions of the Chlorine Atom at the 2-Position

The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgyoutube.com The electron-withdrawing nature of the thiazole ring nitrogen and the sulfur atom facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride ion.

This reactivity allows for the introduction of a variety of functional groups at the C2-position. Examples of effective nucleophiles include:

Alkoxides: Reaction with sodium methoxide (B1231860) in methanol (B129727) can replace the chlorine atom to form 2-methoxy-5-(hydroxymethyl)thiazole. Studies on 2-chloro-5-nitrothiazole (B1590136) demonstrate that sodium methoxide readily displaces the chloride at the 2-position. longdom.org

Amines: Nucleophilic substitution with primary or secondary amines can be used to synthesize 2-amino-thiazole derivatives. This reaction is common in the synthesis of biologically active compounds. thieme-connect.de

Thiols: Thiolates, such as benzenethiolate, are effective nucleophiles for displacing the 2-chloro substituent to form 2-thioether derivatives. longdom.org

The efficiency of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions, such as solvent and temperature.

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Hydroxymethyl Group | Esterification | Phenylacetyl chloride, Triethylamine | (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate |

| Hydroxymethyl Group | Oxidation | Dess-Martin Periodinane (DMP) | 2-chloro-1,3-thiazole-5-carbaldehyde |

| Hydroxymethyl Group | Halogenation | Thionyl chloride (SOCl₂) | 2-chloro-5-(chloromethyl)thiazole |

| Chlorine at C2 | Nucleophilic Substitution | Sodium methoxide (NaOMe) | 2-methoxy-5-(hydroxymethyl)thiazole |

| Chlorine at C2 | Nucleophilic Substitution | Amines (e.g., R-NH₂) | 2-amino-5-(hydroxymethyl)thiazole derivatives |

Nucleophilic Substitution Reactions with Amines or Thiols

The hydroxyl group of this compound can be activated and subsequently displaced by nucleophiles such as amines and thiols. This reactivity is fundamental in building more complex molecules. The lone pair of electrons on the nitrogen atom in amines makes them effective nucleophiles, capable of attacking the electrophilic carbon of the chloromethyl group. savemyexams.com Similarly, thiols can react to form thioethers. These reactions are often facilitated by converting the hydroxyl group into a better leaving group, such as a halide. For instance, the related compound, 2-chloro-5-chloromethyl-1,3-thiazole, is a key intermediate where the hydroxyl group has been replaced by a chlorine atom, making it highly susceptible to nucleophilic attack. googleapis.comgoogle.comnih.govresearchgate.net

Recent studies have explored the desulfurization of thiols to facilitate nucleophilic substitution, a process that can be extended to a wide range of nucleophiles, including free amines for the synthesis of secondary and tertiary amines. cas.cn This methodology is tolerant of various functional groups. cas.cn

In a broader context, nucleophilic substitution reactions are a cornerstone of organic synthesis. For example, the reaction of 5-bromothiazol-2-amine (B145681) hydrobromide with (4-fluorophenyl)methanethiol proceeds via nucleophilic substitution to form key intermediates for potential 6-phosphogluconate dehydrogenase inhibitors. acs.orgacs.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-chloro-5-chloromethyl thiazole | 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine | Amine derivative (Thiamethoxam) | googleapis.comgoogle.com |

Reactions Involving the Thiazole Ring System

The thiazole ring in this compound can also undergo various chemical transformations.

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides or sulfones. This transformation can significantly alter the electronic properties and biological activity of the molecule. Various oxidizing agents can be employed for this purpose, such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For example, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides, while niobium carbide is effective for the synthesis of sulfones. organic-chemistry.org Another method involves using urea-hydrogen peroxide and phthalic anhydride for a metal-free oxidation of sulfides to sulfones. organic-chemistry.org The oxidation of the methylthio group in 2-substituted 5-methyl-4-methylthio-1,3-oxazoles to methylsulfonyl derivatives is achieved using m-CPBA. organic-chemistry.org

In a related context, 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles have shown significant reactivity towards thiols. vu.ltnih.gov The synthesis of these compounds involves the oxidation of sulfanyl (B85325) compounds using agents like peracetic acid. nih.gov

The thiazole ring can be reduced to a thiazolidine (B150603) ring, a saturated heterocyclic system. This transformation fundamentally changes the geometry and electronic nature of the heterocyclic core. While specific literature on the direct reduction of this compound to a thiazolidine was not prevalent in the search results, the reduction of thiazoles, in general, is a known chemical transformation. Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes is a method for synthesizing thiazolidine derivatives. nih.gov

Formation of Complex Thiazole-Containing Derivatives

The reactivity of this compound makes it a valuable building block for constructing more complex and often biologically active molecules.

A primary application of this compound is in the synthesis of the neonicotinoid insecticide, Thiamethoxam. googleapis.comznaturforsch.comresearchgate.net The synthesis typically involves the reaction of 2-chloro-5-chloromethyl thiazole (derived from this compound) with 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine. googleapis.comgoogle.com This reaction is a nucleophilic substitution where the nitrogen of the oxadiazinane imine displaces the chloride from the chloromethylthiazole. googleapis.comgoogle.com The resulting compound, Thiamethoxam, is a systemic insecticide that acts on the nicotinic acetylcholine (B1216132) receptors of insects. znaturforsch.com The hydrolytic degradation of Thiamethoxam can lead to the formation of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one. researchgate.netresearchgate.net

Table 2: Key Intermediates in Thiamethoxam Synthesis

| Intermediate | Role | Reference |

|---|---|---|

| This compound | Precursor to the chloromethyl derivative | nih.govsigmaaldrich.com |

| 2-chloro-5-chloromethyl thiazole | Key electrophile | googleapis.comgoogle.comnih.govresearchgate.net |

This compound and its derivatives can serve as precursors for the synthesis of imidazo[2,1-b]thiazoles. This fused heterocyclic system is found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. mdpi.comnih.govconnectjournals.com The synthesis of imidazo[2,1-b]thiazoles often involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone or a related electrophile. nih.govmdpi.com For instance, the cyclization of ethyl-2-aminothiazole-4-carboxylate with various phenacyl bromides leads to the formation of imidazo[2,1-b]thiazole (B1210989) intermediates. nih.gov While a direct synthesis from this compound was not explicitly detailed, its structural motif is a key component in building blocks for such fused systems.

Creation of Thiopyrano[2,3-d]thiazoles

The synthesis of the thiopyrano[2,3-d]thiazole scaffold from this compound is a multi-step process that hinges on the initial transformation of the alcohol functionality into a reactive aldehyde. This aldehyde then participates in a condensation reaction, followed by a cyclization to form the target fused heterocyclic system.

A key synthetic strategy involves an initial oxidation of this compound to yield 2-chloro-1,3-thiazole-5-carbaldehyde. Various established oxidation protocols for primary alcohols can be employed for this conversion. nih.gov Subsequently, the resulting aldehyde undergoes a Knoevenagel condensation with a rhodanine (B49660) derivative, typically 4-thioxo-2-thiazolidinone, in the presence of a base such as sodium acetate (B1210297) in acetic acid. researchgate.net This condensation reaction yields a 5-arylidenethiorhodanine intermediate.

The final and crucial step in the formation of the thiopyrano[2,3-d]thiazole ring system is a hetero-Diels-Alder reaction. researchgate.net The 5-arylidenethiorhodanine, acting as a heterodiene, reacts with a suitable dienophile. For instance, reaction with maleic anhydride or other activated alkenes would lead to the corresponding fused thiopyrano[2,3-d]thiazole derivatives. The reaction of 5-arylidenethiorhodanines with various dienophiles has been shown to proceed efficiently, often with high regio- and stereoselectivity, providing a robust method for accessing this class of compounds. researchgate.netnih.gov

Table 1: Proposed Reaction Scheme for the Synthesis of Thiopyrano[2,3-d]thiazoles

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | This compound | Oxidizing Agent | e.g., PCC, DMP, in CH2Cl2 | 2-Chloro-1,3-thiazole-5-carbaldehyde |

| 2 | 2-Chloro-1,3-thiazole-5-carbaldehyde | 4-Thioxo-2-thiazolidinone | Sodium acetate, Acetic acid, Reflux | 5-((2-Chloro-1,3-thiazol-5-yl)methylene)-4-thioxo-2-thiazolidinone |

| 3 | 5-((2-Chloro-1,3-thiazol-5-yl)methylene)-4-thioxo-2-thiazolidinone | Dienophile (e.g., Maleic anhydride) | Toluene (B28343), Reflux | Substituted Thiopyrano[2,3-d]thiazole |

Synthesis of Quinolinyl-thiazolidinones

The synthesis of quinolinyl-thiazolidinones from this compound involves the formation of a thiazolidinone ring appended to the thiazole methyl group, with a quinoline (B57606) moiety also incorporated into the final structure. A common and efficient method for constructing the 4-thiazolidinone (B1220212) core is a one-pot, three-component reaction. nih.gov

This synthetic approach requires the initial conversion of this compound to its corresponding amine, (2-chloro-1,3-thiazol-5-yl)methanamine. This transformation can be achieved through standard functional group interconversion methods, such as conversion of the alcohol to a leaving group (e.g., mesylate or halide) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, or via a Gabriel synthesis. The existence of compounds such as 3-Bromo-5-[(2-chloro-1,3-thiazol-5-yl)methylamino]-4-(trifluoromethoxy)benzoic acid confirms the viability of this amine as a synthetic intermediate. chemicalbook.comsynhet.com

Once the key amine intermediate is obtained, it can be subjected to a three-component condensation with a quinoline-based aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde) and thioglycolic acid. nih.govnih.gov This reaction is typically catalyzed by an acid, such as β-cyclodextrin-SO3H, and can often be performed under solvent-free conditions. nih.gov The reaction proceeds through the initial formation of a Schiff base between the amine and the quinoline aldehyde, which then undergoes cyclization with thioglycolic acid to furnish the desired 2-(quinolinyl)-3-((2-chloro-1,3-thiazol-5-yl)methyl)thiazolidin-4-one derivative. nih.gov

Table 2: Proposed Reaction Scheme for the Synthesis of Quinolinyl-thiazolidinones

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Reagents and Conditions | Product |

| 1 | This compound | - | - | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | (2-Chloro-1,3-thiazol-5-yl)methanamine |

| 2 | (2-Chloro-1,3-thiazol-5-yl)methanamine | 2-Chloroquinoline-3-carbaldehyde | Thioglycolic acid | β-cyclodextrin-SO3H, heat, solvent-free | 2-(2-Chloroquinolin-3-yl)-3-((2-chloro-1,3-thiazol-5-yl)methyl)thiazolidin-4-one |

Applications in Medicinal Chemistry and Drug Discovery

Thiazole (B1198619) as a Privileged Scaffold in Drug Development

The thiazole ring is a prominent feature in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. ijper.orgnih.govmdpi.com Its significance in drug development is well-established, with several clinically used drugs incorporating this moiety. nih.gov The structural rigidity of the thiazole ring, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological activity, a crucial aspect of lead optimization in drug discovery. nih.gov The nitrogen and sulfur atoms within the ring are key to its ability to form essential interactions with biological targets. ijper.org

Role of (2-Chloro-1,3-thiazol-5-yl)methanol as a Synthetic Precursor for Pharmacologically Active Compounds

This compound serves as a valuable starting material for the synthesis of more complex thiazole derivatives. The chloro and hydroxymethyl functional groups on the thiazole ring provide reactive sites for further chemical modifications, allowing for the construction of a library of novel compounds for biological screening. mdpi.com While the direct synthesis of currently marketed anticancer drugs from this specific precursor is not extensively documented in publicly available literature, its structural components are present in many potent thiazole-based therapeutic agents. The 2-chloro-thiazole moiety, for instance, is a key component in the synthesis of various bioactive molecules. nih.govijper.org

Specific Drug Classes and Therapeutic Areas

The versatility of the thiazole scaffold has led to its incorporation into a wide array of drug classes targeting numerous diseases. However, its application in the development of anticancer agents is particularly noteworthy. ijper.orgnih.govmdpi.com

Thiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against various cancer cell lines. ijper.orgmdpi.comnih.gov The thiazole nucleus is a core component of several successful anticancer drugs, highlighting its importance in oncological drug discovery. nih.gov

A significant body of research has focused on the synthesis of novel thiazole derivatives and the evaluation of their cytotoxic activity against a panel of human cancer cell lines. These studies consistently demonstrate the ability of thiazole-containing compounds to inhibit the growth of cancer cells. For instance, novel series of thiazole derivatives have shown promising activity against cell lines such as the human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) lines. ijper.org Another study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which contain a related thiazole core, identified compounds with high antimitotic activity against a panel of 60 human cancer cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of selected thiazole derivatives against various cancer cell lines, as reported in the literature.

| Compound Type | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Thiazole derivatives | HepG-2 | ~4 | ijper.org |

| Thiazole derivatives | MCF-7 | ~3 | ijper.org |

| Thiazole derivatives | HCT-116 | ~7 | ijper.org |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI-60 Cell Line Panel (Mean) | 1.57 | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Leukemia (MOLT-4, SR) | <0.01-0.02 | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Colon Cancer (SW-620) | <0.01-0.02 | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | CNS Cancer (SF-539) | <0.01-0.02 | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Melanoma (SK-MEL-5) | <0.01-0.02 | nih.gov |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives | HeLa | 0.37, 0.73, 0.95 | elsevierpure.com |

The anticancer activity of thiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies have shown that these compounds can trigger apoptosis through various mechanisms. For example, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were found to induce apoptotic cell death in HeLa cancer cells and cause cell cycle arrest at the sub-G1 phase. elsevierpure.com While direct studies on derivatives of this compound are limited, the broader class of thiazole compounds demonstrates a clear pro-apoptotic potential.

A key strategy in modern cancer therapy is the targeted inhibition of signaling pathways that are essential for tumor growth and survival. Thiazole derivatives have been shown to inhibit several of these critical pathways. For instance, some thiazole-based compounds have been developed as inhibitors of protein kinases, which are crucial enzymes in cell signaling. nih.gov The docking studies of certain 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives have confirmed their binding to the active site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. elsevierpure.com This suggests that the anticancer effects of some thiazole derivatives are mediated through the disruption of these vital signaling cascades.

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

Thiazole derivatives are well-established for their broad-spectrum antimicrobial activities. nih.gov The presence of the thiazole moiety is a significant feature in many compounds developed for their antibacterial and antifungal properties. nih.gov

Derivatives of the 1,3-thiazole nucleus have demonstrated notable in vitro activity against various bacterial and fungal pathogens. For instance, certain thiazolyl-1,2,3-triazolyl-alcohol derivatives have shown promising antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL. epa.gov Specifically, compounds bearing a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of the thiazole ring exhibited good activity against A. niger. epa.gov Some of these derivatives also displayed antibacterial effects against Staphylococcus albus. epa.gov

In other studies, newly synthesized 1,3-thiazole derivatives were evaluated for their antimicrobial potential. One such derivative with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring showed moderate antibacterial activity against methicillin-resistant S. aureus (MRSA) and E. coli, as well as antifungal activity against A. niger. nih.gov The strategic placement of substituents on the thiazole ring appears crucial, as isomeric compounds with the same substituent at a different position showed lower antimicrobial activity. nih.gov

Furthermore, the combination of a thiazole ring with other heterocyclic structures, such as a hydrazone group, has been associated with increased antibacterial and antifungal efficacy. nih.gov A series of acylhydrazones containing a 1,4-phenylenebisthiazole nucleus were found to be as active as the reference drug fluconazole (B54011) against strains of Candida albicans, Candida parapsilosis, and Candida krusei. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Test Organism | Activity/MIC | Reference |

| Thiazolyl-1,2,3-triazolyl-alcohols | Aspergillus niger | MIC: 31.25-62.5 µg/mL | epa.gov |

| Thiazolyl-1,2,3-triazolyl-alcohols | Staphylococcus albus | Good antibacterial activity | epa.gov |

| 2-phenyl-1,3-thiazole derivative | MRSA, E. coli, A. niger | MIC: 125-150 µg/mL | nih.gov |

| Acylhydrazones with phenylenebisthiazole | C. albicans, C. parapsilosis, C. krusei | As active as fluconazole | nih.gov |

The precise antimicrobial mechanism of action for many thiazole derivatives is still under investigation, though several pathways have been proposed. For some related heterocyclic compounds like 4-oxo-2-thioxothiazolidine derivatives, molecular docking studies suggest potential molecular targets. These studies have implicated enzymes such as MurB, a key enzyme in the biosynthesis of peptidoglycan in bacterial cell walls, as a possible target. nih.gov Inhibition of such enzymes would disrupt cell wall formation, leading to bacterial cell death.

Another proposed mechanism involves the disruption of microbial cell membranes. The lipophilic nature of certain substituents on the thiazole ring could facilitate their interaction with and penetration of the lipid-rich cell membranes of microorganisms, leading to a loss of membrane integrity and subsequent cell lysis.

Furthermore, the inhibition of essential microbial metabolic pathways is a plausible mechanism. Thiazole-containing compounds may act as antimetabolites, interfering with the synthesis of vital cellular components. The structural similarity of the thiazole ring to natural metabolites could allow it to bind to the active sites of enzymes, blocking their normal function and halting microbial growth.

Anti-inflammatory Agents

The thiazole scaffold is also a recognized pharmacophore in the design of anti-inflammatory agents. researchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) feature heterocyclic rings, and thiazole derivatives have been specifically investigated for their ability to modulate inflammatory pathways. nih.gov

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation. nih.gov Research into 5-methylthiazole-thiazolidinone conjugates has identified these compounds as potent inhibitors of COX-1. nih.gov In this study, the most active compounds demonstrated an inhibitory effect on COX-1 that was superior to the reference drug naproxen, while showing no significant inhibition of the lipoxygenase (LOX) enzyme. nih.gov This suggests that for this class of thiazole derivatives, COX-1 is the main molecular target for their anti-inflammatory activity. nih.gov

In other research, pyridazine-based thiazole derivatives were explored as potential selective COX-2 inhibitors. nih.gov The incorporation of a thiazole moiety into various molecular structures has been reported as a strategy to impart selectivity towards COX-2 inhibition, which is often associated with a better gastric safety profile compared to non-selective COX inhibitors. nih.gov

Table 2: COX Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Outcome | Reference |

| 5-methylthiazole-thiazolidinone conjugates | COX-1 | Superior inhibitory effect compared to naproxen | nih.gov |

| 5-methylthiazole-thiazolidinone conjugates | LOX | No remarkable inhibition | nih.gov |

| Pyridazine-based thiazole derivatives | COX-2 | Investigated for selective inhibition | nih.gov |

Molecular docking studies have provided valuable insights into how thiazole-based compounds may exert their anti-inflammatory effects. For the 5-thiazol-based thiazolidinone derivatives identified as selective COX-1 inhibitors, docking studies revealed that the amino acid residue Arg120 within the COX-1 active site is crucial for their activity. nih.gov These computational analyses help to understand the structure-activity relationships and guide the design of more potent and selective inhibitors.

The potential therapeutic use of these compounds lies in their ability to treat chronic inflammatory diseases. nih.gov By targeting COX enzymes, these agents can reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation. The development of selective COX inhibitors based on the thiazole scaffold is a promising avenue for creating new anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov

Anti-HIV Therapies

The thiazole ring is also a structural component of interest in the development of novel anti-HIV agents. Research has explored various thiazole-containing molecules for their ability to inhibit HIV replication. One area of focus has been the development of compounds that interfere with the processing of HIV mRNA. nih.gov

In an effort to develop non-cytotoxic analogues of a stilbene-based anti-HIV agent, researchers synthesized a series of 2-trifluoromethylthiazole-5-carboxamides. nih.gov Two compounds from this series, designated GPS488 and GPS491, were found to be particularly active, with EC50 values of 1.66 µM and 0.47 µM, respectively. nih.gov These compounds demonstrated favorable therapeutic indexes and remained active against a panel of HIV mutant strains that are resistant to existing antiretroviral drugs. nih.gov

The mechanism of action for these thiazole derivatives was found to be similar to the parent stilbene (B7821643) compound. Specifically, compound GPS491 was shown to suppress the expression of the HIV-1 structural protein Gag and alter the accumulation of HIV-1 RNA. nih.gov It achieved this by decreasing the abundance of RNAs that encode for structural proteins while increasing the levels of viral RNAs that encode for regulatory proteins. nih.gov This disruption of the critical balance in viral RNA processing is a key factor in inhibiting HIV replication. nih.gov

Table 3: Anti-HIV Activity of Thiazole Derivatives

| Compound | EC50 | Mechanism | Reference |

| GPS488 | 1.66 µM | Impacts HIV mRNA processing | nih.gov |

| GPS491 | 0.47 µM | Suppresses Gag expression, alters HIV-1 RNA accumulation | nih.gov |

Precursor to Protease Inhibitors (e.g., Cobicistat)

While direct synthesis pathways are proprietary, the core structure of this compound is integral to the architecture of advanced therapeutic agents. A notable example is its connection to Cobicistat, a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes. Cobicistat is not an antiviral agent itself but is used as a pharmacokinetic enhancer to boost the efficacy of other HIV medications like atazanavir (B138) and darunavir. nih.gov

The chemical structure of Cobicistat incorporates a 1,3-thiazol-5-ylmethyl carbamate (B1207046) moiety. nih.gov This substructure is directly related to this compound, highlighting the role of this thiazole scaffold as a fundamental component in the construction of complex protease inhibitors. The synthesis of Cobicistat involves intricate processes with various intermediates, including those containing the essential thiazole ring. google.com

Antiparasitic Activities

The thiazole scaffold is a cornerstone in the development of agents targeting a range of parasitic diseases. Research has demonstrated the broad-spectrum antiparasitic potential of thiazole derivatives, including antimalarial, antitrypanosomal, and antileishmanial activities. nih.govnih.govnih.gov

Antimalarial Activity: Thiazole-containing compounds have been extensively reviewed as potential treatments for malaria. nih.govnih.govbenthamdirect.com Studies focusing on the design and synthesis of new thiazole derivatives have identified several promising candidates against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govbenthamdirect.comnanobioletters.com For instance, certain thiazole hydrazine (B178648) derivatives have shown moderate to good antimalarial activity, with one compound exhibiting an IC50 value close to that of the standard drug, quinine. nanobioletters.com

Antitrypanosomal and Antileishmanial Activity: Thiazole derivatives have shown significant efficacy against trypanosomatids, the group of protozoa that includes Trypanosoma and Leishmania species. mdpi.com

Chagas Disease: Arylated and diarylated thiazoles have been synthesized and tested against Trypanosoma cruzi, the parasite responsible for Chagas disease. A pyridyl-phenyl-thiazole derivative demonstrated high potency with an EC50 value of 1.15 µM and a low toxicity profile. scielo.br Other research has highlighted that thiazolylhydrazones, particularly those with a chloroaryl-substituted thiazole, are active against multiple life stages of the parasite. scielo.br Furthermore, 4-(4-chlorophenyl) thiazole derivatives have shown promising activity against both trypomastigote and amastigote forms of T. cruzi. mdpi.com

African Trypanosomiasis: Hybrid molecules combining thiazole or thiazolidinone cores with other fragments have yielded compounds with excellent activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense, with some showing submicromolar IC50 values. nih.gov

Leishmaniasis: Naphthyl-thiazole derivatives have demonstrated cytotoxic potential against Leishmania amazonensis amastigotes. nih.govunl.pt

The following table summarizes the antiparasitic activities of various thiazole derivatives.

| Derivative Class | Parasite | Activity/Potency | Reference |

| Thiazole Hydrazines | Plasmodium falciparum | Moderate to good antimalarial activity. | nanobioletters.com |

| Pyridyl-Phenyl-Thiazoles | Trypanosoma cruzi | High potency with EC50 values from 1.15 to 2.38 μM. | scielo.br |

| 4-(4-chlorophenyl) Thiazoles | Trypanosoma cruzi | IC50 = 1.72 µM (trypomastigote), IC50 = 1.96 µM (amastigote). | mdpi.com |

| Thiazole-Indole Hybrids | Trypanosoma brucei | Submicromolar IC50 values. | nih.gov |

| Naphthyl-Thiazoles | Leishmania amazonensis | Cytotoxic potential against amastigotes. | nih.govunl.pt |

Structure-Activity Relationship (SAR) Studies for Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into potent drug candidates. nih.gov

Localization energy calculations predict the order of electrophilic reactivity on the thiazole ring to be 5 > 2 > 4, while the order for nucleophilic reactivity is 2 > 5 > 4. unl.pt This intrinsic reactivity guides chemical modifications.

Key SAR findings for various thiazole derivatives are summarized below:

Substitution at the 4-position: The introduction of aryl groups at the C4 position of the thiazole ring is a common strategy. In a series of anticancer agents, a cyano substituent on a phenyl ring at this position significantly enhanced activity against glioma and lung adenocarcinoma cell lines. nih.gov

Substitution at the 5-position: The functionalization at the C5 position is also critical. In a study of antimigration agents, analogues with longer alkyl chain substitutions on the thiazole nitrogen (related to modifications at the 5-position) exhibited greater activity. benthamdirect.com

Substitution at the 2-position: The 2-amino group is a frequent site for modification. The synthesis of 2-(chloromethyl)-3(4-(4- chlorophenyl)thiazol-2-yl)-3,4-dihydrolin-4-ol and its derivatives demonstrates the exploration of this position to generate diverse biological activities. unl.pt

Hybrid Molecules: Linking the thiazole core to other heterocyclic systems can dramatically enhance activity. For example, the design of molecules containing more than one thiazole ring has been shown to boost therapeutic effects. nih.gov Similarly, hybrid molecules bearing thiazole and indole (B1671886) or imidazothiadiazole moieties exhibit excellent antitrypanosomal activity. nih.gov

Antiparasitic SAR: For antitrypanosomal activity, the presence of a biaryl unit attached to the thiazole core was found to increase potency and selectivity. scielo.br In another series, a chloroaryl-substituted thiazole yielded the best results against T. cruzi. scielo.br

The following table details specific SAR findings for thiazole derivatives.

| Compound Series | Key Structural Feature | Effect on Activity | Target/Disease | Reference |

| Phenyl-Thiazoles | Cyano substituent on C4-phenyl ring | Significant enhancement | Cancer | nih.gov |

| N-Alkyl Thiazoles | Longer alkyl chain on thiazole nitrogen | Greater antimigration activity | Cancer | benthamdirect.com |

| Bis-Thiazoles | Presence of multiple thiazole rings | Enhanced therapeutic activity | General | nih.gov |

| Thiazole-Indole Hybrids | Hybridization of thiazole and indole cores | Excellent antitrypanosomal activity | Trypanosomiasis | nih.gov |

| Chloroaryl-Thiazoles | Chloro-substituted aryl group | Improved activity against T. cruzi | Chagas Disease | scielo.br |

Future Directions in Thiazole-Based Drug Design and Optimization

The thiazole scaffold remains a dynamic and promising platform for the discovery of new therapeutic agents. scielo.br Future research is focused on rational drug design, including targeted structural modifications and advancing novel compounds through the preclinical pipeline.

Structural Modifications for Enhanced Potency and Selectivity

The development of future thiazole-based drugs will rely on precise structural modifications to maximize potency against the intended target while minimizing off-target effects. Research has shown that even subtle changes to the thiazole scaffold can lead to significant improvements in biological activity.

One promising strategy is the development of multi-targeted inhibitors. For example, novel thiazole-based derivatives have been designed to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in cancer therapy. benthamscience.com

Further examples of successful structural modifications include:

The synthesis of a series of thiazole derivatives as fascin (B1174746) inhibitors for cancer treatment, where analogues with longer alkyl chains on the thiazole nitrogen showed enhanced antimigration activities. The most potent compound, 5p, inhibited cell migration with a remarkable IC50 of 24 nM. benthamdirect.com

The development of anticancer agents targeting the Akt enzyme, where a derivative featuring a cyano substituent on a phenyl ring at the 4th position of the thiazole scaffold was found to be the most promising, with selective and potent inhibitory effects on glioma and lung cancer cells. nih.gov

These studies demonstrate that a deep understanding of SAR allows for the rational design of next-generation thiazole derivatives with superior therapeutic profiles. scielo.br

Preclinical Development of Novel Thiazole-Based Agents

A number of novel thiazole-based agents are currently in preclinical development for various diseases, particularly cancer. scielo.br The goal is to identify new lead compounds that can be advanced in collaboration with pharmaceutical partners.

Current preclinical research is exploring thiazole derivatives that function through diverse mechanisms of action:

Kinase Inhibition: Many new thiazole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell processes and are often dysregulated in cancer. Targets include Akt, aurora kinases, cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2. nih.govbenthamscience.com

Tubulin Polymerization Inhibition: A novel series of 2,4-disubstituted thiazole derivatives has been developed as inhibitors of tubulin polymerization, a validated anticancer strategy. The most effective compound from this series showed an IC50 value of 2.00 ± 0.12 μM, surpassing the reference compound.

Targeting Cell Motility: Thiazole derivatives that inhibit the F-actin bundling protein fascin are being investigated as a way to block cancer cell migration and invasion, addressing the critical issue of metastasis. benthamdirect.com

The progression of these diverse thiazole-based compounds through preclinical evaluation highlights the scaffold's versatility and its continuing importance in the quest for new and more effective medicines. scielo.br

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of (2-Chloro-1,3-thiazol-5-yl)methanol by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The proton on the thiazole (B1198619) ring (H-4) would appear as a singlet in the aromatic region. The methylene protons (-CH₂OH) adjacent to the thiazole ring would also produce a singlet, shifted downfield due to the electronegativity of the attached oxygen atom. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Three distinct signals are anticipated for the thiazole ring carbons (C-2, C-4, and C-5). The carbon atom bonded to the chlorine (C-2) would be significantly influenced by the halogen's electronegativity. The C-4 and C-5 carbons would appear in the aromatic region of the spectrum. The methylene carbon (-CH₂OH) would be observed in the aliphatic region.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H4 | Singlet, ~7.5-7.7 | - |

| -CH₂- | Singlet, ~4.8-5.0 | ~55-60 |

| -OH | Broad Singlet, variable | - |

| C2 | - | ~150-155 |

| C4 | - | ~140-145 |

| C5 | - | ~120-125 |

Note: These are predicted values and actual experimental data may vary based on solvent and experimental conditions.

Mass Spectrometry (MS, ESI+)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode (ESI+), the molecule is typically observed as a protonated molecular ion [M+H]⁺. The analysis of the isotopic pattern is particularly important due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes), which results in a characteristic pattern for the molecular ion peak. This isotopic signature provides strong confirmation of the elemental formula of the compound. For (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine, a related compound, LC-ESI-ITFT analysis showed a prominent [M+H]⁺ peak, demonstrating the utility of this technique for thiazole derivatives.

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are vital for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Detection is typically performed using a UV detector, as the thiazole ring contains a chromophore that absorbs UV light. This technique was used to establish a purity of 96.7% for a more complex, related chlorothiazole derivative nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For analysis, this compound may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and thermal stability. The resulting mass spectrum for each separated component can be compared against spectral libraries for identification. GC-MS has been utilized in the analysis of related neonicotinoid metabolites, such as 2-chloro-1,3-thiazole-5-carboxylic acid (2-CTA), after derivatization carlroth.com.

X-ray Diffraction (PXRD) for Crystalline Forms

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of a compound, such as its melting point, purity, and the presence of polymorphic forms. The DSC thermogram of a pure, crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. The melting point of a related metabolite, 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one, was determined to be 372 K (99 °C) using a similar approach researchgate.net. Broadening of the melting peak or the appearance of multiple peaks could indicate the presence of impurities or different crystalline forms.

Industrial Relevance and Pharmaceutical Formulations

Applications in Agrochemical Products

(2-Chloro-1,3-thiazol-5-yl)methanol is a pivotal intermediate compound in the production of second-generation neonicotinoid insecticides. Its most notable application is in the synthesis of Thiamethoxam, a broad-spectrum, systemic insecticide used to control a wide variety of insect pests in agriculture. herts.ac.ukgoogleapis.com Thiamethoxam is effective against pests like aphids, whiteflies, and thrips on crops such as corn, soy, cotton, and rice. herts.ac.uk

The synthesis pathway to Thiamethoxam often involves the chlorination of this compound to produce 2-chloro-5-chloromethylthiazole (B146395). google.comresearchgate.net This chlorinated intermediate is then reacted with another compound, 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, through a condensation reaction to yield the final Thiamethoxam molecule. google.com The efficiency and conditions of these synthetic steps are subjects of ongoing research to improve yield and reduce energy consumption. google.com

The following table outlines the key reactants and products in the synthesis of Thiamethoxam, highlighting the central role of this compound.

| Reactant/Intermediate | Chemical Name | Role in Synthesis |

| This compound | This compound | Precursor Molecule |

| 2-Chloro-5-chloromethylthiazole | 2-Chloro-5-chloromethyl-1,3-thiazole | Key Intermediate |

| 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | Reactant for Condensation |

| Final Product | Thiamethoxam | Active Ingredient in Insecticides |

This table illustrates the synthetic progression from the precursor this compound to the final agrochemical product, Thiamethoxam.

Enhancement of Bioavailability in Pharmaceutical Formulations

While this compound is established as an agrochemical intermediate, there is no evidence in the current scientific literature of its use as an active pharmaceutical ingredient (API). Therefore, direct research on enhancing its specific bioavailability for therapeutic purposes is not available. However, the principles for improving the bioavailability of poorly soluble compounds are well-established in pharmaceutical sciences and can be discussed theoretically.

For many APIs with low aqueous solubility, a common and effective strategy to improve dissolution rates and, consequently, oral bioavailability is the formation of a solid dispersion. hpmcmanufacturer.comgoogle.com This technique involves dispersing the active compound at a molecular level within an inert, hydrophilic carrier matrix.

Key Concepts of Solid Dispersions:

Mechanism of Action: By embedding the drug molecules within a water-soluble polymer, the drug is maintained in an amorphous (non-crystalline) state. mdpi.com This amorphous form has higher energy and greater solubility than the stable crystalline form, leading to faster dissolution when it comes in contact with gastrointestinal fluids. hpmcmanufacturer.com

Role of Polymers:

Hydroxypropyl Methylcellulose (HPMC): HPMC is a widely used semi-synthetic polymer for creating solid dispersions. nih.govnih.govresearchgate.net It is hydrophilic and can form a gel-like matrix when hydrated, which helps to increase the solubility of the dispersed drug and can provide controlled release. hpmcmanufacturer.com Its ability to inhibit the recrystallization of the amorphous drug is crucial for maintaining the enhanced solubility over time. mdpi.com

Microcrystalline Cellulose (B213188) (MCC): While often used as a binder and diluent in tablets, MCC and its derivatives can also be used in formulating solid dispersions. Amphiphilic cellulose derivatives, for instance, can be synthesized from microcrystalline cellulose and used to delay drug crystallization from the supersaturated solutions that form upon dissolution. researchgate.net

The table below summarizes the properties of these common polymers in the context of solid dispersion formulations.

| Polymer | Primary Function in Solid Dispersion | Mechanism for Enhanced Bioavailability |

| Hydroxypropyl Methylcellulose (HPMC) | Hydrophilic Carrier, Crystallization Inhibitor | Increases drug solubility by forming a stable, amorphous molecular dispersion and preventing the drug from converting back to its less soluble crystalline form. hpmcmanufacturer.commdpi.com |

| Microcrystalline Cellulose (MCC) & Derivatives | Carrier, Adsorbent | Can be chemically modified to create amphiphilic polymers that stabilize the amorphous drug and inhibit crystallization, thereby improving dissolution. researchgate.net |

This table outlines the functions of HPMC and MCC in enhancing drug bioavailability through solid dispersion, a technique theoretically applicable to thiazole-containing compounds.

Should a compound like this compound or a similar thiazole (B1198619) derivative be identified as a potential therapeutic agent with poor solubility, these formulation strategies would be highly relevant for investigation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (2-Chloro-1,3-thiazol-5-yl)methanol and its derivatives?

Answer:

A general approach involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base at 20–25°C. The product is isolated via filtration, washed with water, and recrystallized from ethanol-DMF mixtures . Heterogeneous catalysis using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C has also been reported for analogous thiazole derivatives, followed by TLC monitoring and recrystallization .

Basic: How is this compound characterized structurally?

Answer:

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, C-Cl stretch at ~550–750 cm⁻¹) .

- ¹H NMR : Signals for the thiazole ring protons (δ 6.5–8.5 ppm), methylene (-CH₂OH) protons (δ 3.5–4.5 ppm), and hydroxyl (-OH) protons (δ 1.5–2.5 ppm, exchangeable) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl ~1.73 Å, C-S ~1.71 Å) and intermolecular interactions (e.g., hydrogen bonding between -OH and thiazole N/S atoms) .

Basic: What biological activities are associated with thiazole derivatives like this compound?

Answer:

Thiazoles exhibit broad bioactivity:

- Antimicrobial : Disruption of bacterial cell walls via sulfazole-like mechanisms .

- Anticancer : Inhibition of kinase pathways (e.g., tiazofurin analogs) .

- Antiretroviral : Binding to HIV protease active sites (e.g., ritonavir’s thiazole moiety) .

- Antioxidant : Scavenging free radicals via electron-donating substituents .

The chloro and hydroxymethyl groups in this compound may enhance target specificity or metabolic stability .

Advanced: How does crystallographic analysis inform the reactivity of this compound?

Answer:

X-ray studies reveal:

- Non-covalent interactions : C–H···O hydrogen bonds between the hydroxymethyl group and thiazole ring, stabilizing the crystal lattice .

- Torsional angles : The thiazole ring’s planarity (deviation < 0.02 Å) favors π-π stacking in protein binding .

- Chlorine positioning : The 2-chloro substituent creates steric hindrance, directing regioselective reactions (e.g., nucleophilic substitution at C5) .

Advanced: How do substituents on the thiazole ring influence structure-activity relationships (SAR)?

Answer:

- Chlorine at C2 : Enhances electrophilicity, improving binding to nucleophilic residues (e.g., cysteine in enzyme active sites) .

- Hydroxymethyl at C5 : Increases solubility and hydrogen-bonding capacity, critical for blood-brain barrier penetration in anti-Alzheimer agents .

- Methoxy vs. methyl : Methoxy groups reduce metabolic oxidation, prolonging half-life .

Advanced: What computational methods are used to predict the metabolic pathways of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates oxidation potentials of the thiazole ring and hydroxymethyl group to predict cytochrome P450-mediated metabolism .

- Molecular docking : Simulates interactions with CYP3A4 or CYP2D6 isoforms to identify probable hydroxylation or dechlorination sites .

Advanced: How does this compound contribute to agrochemical metabolism studies?

Answer:

As a structural analog of thiamethoxam, it undergoes:

- Nitro-reduction : Conversion to clothianidin (a neonicotinoid) via soil microbial action .

- Hydroxylation : Formation of polar metabolites (e.g., 5-hydroxymethyl derivatives) detected via LC-MS/MS in environmental samples .

Advanced: What environmental stability challenges arise from its chloro-thiazole moiety?

Answer:

- Photodegradation : The C-Cl bond undergoes UV-induced cleavage, generating reactive radicals that persist in aquatic systems .

- Soil adsorption : The thiazole ring’s aromaticity increases binding to organic matter, reducing bioavailability but prolonging residual activity .

Advanced: How is regioselectivity controlled during its functionalization?

Answer:

- Electrophilic aromatic substitution : Chlorine at C2 deactivates the thiazole ring, directing reactions to C5 (e.g., formylation or alkylation) .

- Protecting groups : Temporary silylation of the hydroxymethyl group (-SiR₃) prevents undesired side reactions during coupling steps .

Advanced: What strategies improve its solubility for in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.